N,N,2,2,4-Pentamethylvaleramide
Description
N,N,2,2,4-Pentamethylvaleramide (systematic IUPAC name: Pentanamide, N,N,2,2,4-pentamethyl-) is a branched aliphatic amide characterized by multiple methyl substitutions on both the nitrogen atom and the carbon backbone. Its structure features:
- N,N-dimethyl groups: Enhancing steric hindrance and altering solubility.
- 2,2,4-trimethyl substituents on the pentanamide chain: Introducing significant branching, which impacts physical properties (e.g., melting point, boiling point) and reactivity.
Properties
CAS No. |
93762-17-5 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N,N,2,2,4-pentamethylpentanamide |
InChI |
InChI=1S/C10H21NO/c1-8(2)7-10(3,4)9(12)11(5)6/h8H,7H2,1-6H3 |
InChI Key |
DDOZFENEPXDBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,2,2,4-Pentamethylvaleramide can be synthesized through several synthetic routes. One common method involves the reaction of valeric acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N,2,2,4-Pentamethylvaleramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N,2,2,4-Pentamethylvaleramide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N,N,2,2,4-Pentamethylvaleramide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key Observations:
- Branching vs. Linearity : N,N,2,2,4-Pentamethylvaleramide’s branching reduces crystallinity compared to linear analogs like N,N-Dimethylvaleramide, likely lowering its melting point .
Physical Properties
Key Observations:
- The additional methyl groups in this compound increase hydrophobicity compared to N,N-Dimethylvaleramide, reducing water solubility .
- Bulky substituents (e.g., naphthyl in ) drastically alter solubility and phase behavior.
N,N-Dimethylvaleramide :
- Reactivity : Undergoes hydrolysis under acidic/basic conditions to yield valeric acid derivatives.
- Applications : Solvent in organic synthesis; intermediate for pharmaceuticals .
This compound :
- Reactivity (Inferred) : Steric shielding at the carbonyl group may reduce susceptibility to nucleophilic attack, enhancing stability in harsh conditions.
- Potential Applications: Polymer Additive: Branched amides are used as plasticizers or stabilizers (e.g., TMQ in rubber vulcanization ).
2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide :
- Reactivity : Electrophilic carbonyl participates in condensation reactions.
- Applications : Specialty chemical for agrochemical synthesis .
Biological Activity
N,N,2,2,4-Pentamethylvaleramide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and anti-inflammatory activities, and presents relevant case studies and research findings.
Chemical Structure and Properties
This compound is a derivative of valeric acid with additional methyl groups that enhance its lipophilicity. Its structural formula can be represented as follows:
This unique structure contributes to its biological activities by potentially influencing its interaction with biological membranes and targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound showed broad-spectrum activity against several bacterial strains including:
- Staphylococcus aureus
- Bacillus subtilis
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.95 to 500 µg/ml, indicating effective inhibition of bacterial growth at relatively low concentrations .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 3.9 |
| Bacillus subtilis | 1.95 |
| Klebsiella pneumoniae | 7.8 |
| Pseudomonas aeruginosa | 500 |
| Escherichia coli | 250 |
Anti-inflammatory Activity
In addition to antibacterial effects, this compound has been studied for its anti-inflammatory properties. A notable study utilized RAW 264.7 macrophage cells to assess the compound's ability to inhibit nitric oxide (NO) production—a key marker of inflammation. The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 35 µM for NO production inhibition .
| Compound | IC50 (µM) |
|---|---|
| This compound | 13.64 |
| Curcumin | 20.38 |
| L-NAME | 27.13 |
The presence of hydroxyl and methoxy groups in the structure was found to enhance the anti-inflammatory activity significantly .
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of compounds related to this compound. One such study focused on the compound's application in treating infections caused by drug-resistant bacteria. The findings highlighted the compound's effectiveness in reducing bacterial load in infected tissues while minimizing cytotoxicity to host cells.
Another study investigated the compound's role in modulating immune responses in inflammatory conditions. It was found that treatment with this compound led to a significant reduction in pro-inflammatory cytokines in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
